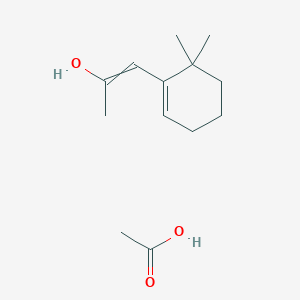![molecular formula C21H26ClNO B14464400 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane CAS No. 71783-85-2](/img/structure/B14464400.png)
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group, a phenyl group, and an azepane ring, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane typically involves multiple steps, including alkylation, substitution, reduction, and chlorination. One common method starts with the reaction of 4-chlorophenyl phenylmethanol with ethylene oxide to form the intermediate compound, which is then reacted with azepane under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cough and other respiratory conditions
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The precise mechanism of action of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is not fully understood, but it is known to interact with various molecular targets:
σ1 Receptor: Likely acts as an agonist, influencing signal transduction pathways.
GIRK Channels: Blocks these channels, affecting ion flow and cellular excitability.
Histamine H1 Receptor: Acts as an antagonist, contributing to its antihistamine effects
Comparación Con Compuestos Similares
Cloperastine: Shares a similar structure and is used as a cough suppressant.
Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.
(p-Chlorophenyl)phenylmethane: A related compound with similar chemical properties.
Uniqueness: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is unique due to its combination of a chlorophenyl group, a phenyl group, and an azepane ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
71783-85-2 |
|---|---|
Fórmula molecular |
C21H26ClNO |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]azepane |
InChI |
InChI=1S/C21H26ClNO/c22-20-12-10-19(11-13-20)21(18-8-4-3-5-9-18)24-17-16-23-14-6-1-2-7-15-23/h3-5,8-13,21H,1-2,6-7,14-17H2 |
Clave InChI |
FCJXIUHUVWLMGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


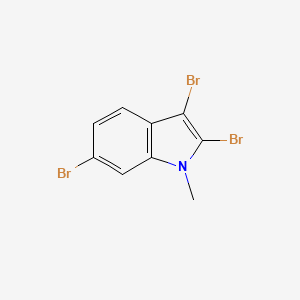
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)



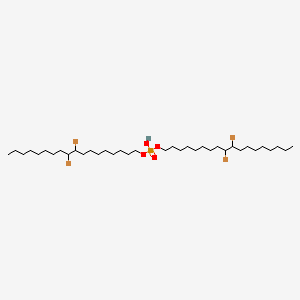
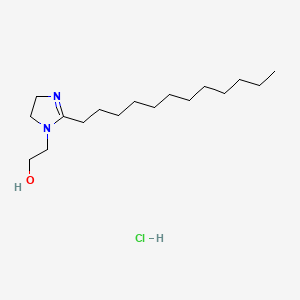
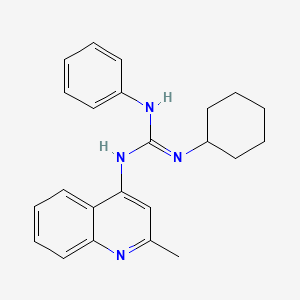
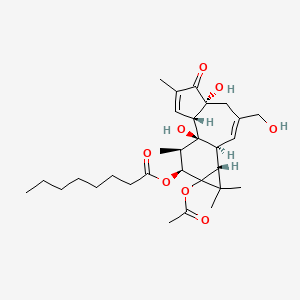
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
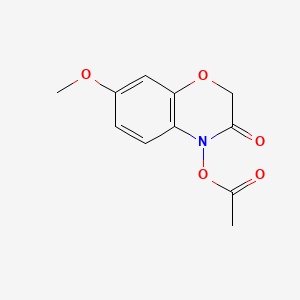
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
